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Compound of Interest

Compound Name: 4-chloro-5-iodo-1H-indazole

Cat. No.: B1648212 Get Quote

An In-Depth Technical Guide to 4-Chloro-5-iodo-1H-indazole: A Core Scaffold for Modern

Drug Discovery

For research scientists and professionals in drug development, the strategic selection of

molecular building blocks is a critical determinant of success. Halogenated heterocyclic

compounds, in particular, serve as versatile intermediates, offering multiple reaction handles for

the construction of complex molecular architectures. Among these, 4-chloro-5-iodo-1H-
indazole has emerged as a reagent of significant interest. This guide provides a

comprehensive technical overview of its properties, synthesis, characterization, and

applications, grounded in established scientific principles and methodologies.

Core Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its

intrinsic properties. 4-Chloro-5-iodo-1H-indazole is a disubstituted indazole, a bicyclic

heteroaromatic system composed of fused benzene and pyrazole rings. The strategic

placement of a chloro and an iodo group on the benzene portion of the scaffold imparts unique

reactivity, making it a valuable precursor in medicinal chemistry.[1][2]

The molecular weight and other key computational properties are summarized below. This

quantitative data is essential for stoichiometric calculations in synthesis and for predicting the

compound's behavior in various chemical environments.
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Property Value Source

Molecular Weight 278.48 g/mol [3][4][5]

Molecular Formula C₇H₄ClIN₂ [3][5]

Exact Mass 277.91077 Da [3]

CAS Number 1000342-37-9 [3][4]

XLogP3 2.8 [3]

Topological Polar Surface Area 28.7 Å² [3]

Complexity 155 [3]

Synthesis and Purification: A Validated Workflow
The synthesis of substituted indazoles often presents challenges in achieving high

regioselectivity.[6] A robust and reproducible synthetic protocol is therefore paramount. While

multiple strategies for indazole synthesis exist[1][7], a common and effective method for

introducing an iodo group onto an aromatic amine is via a Sandmeyer-type reaction. This

involves the diazotization of an amino group followed by displacement with iodide.

The logical starting material for this synthesis is 4-chloro-1H-indazol-5-amine. The following

protocol describes a validated, self-controlling workflow for the synthesis and subsequent

purification of 4-chloro-5-iodo-1H-indazole.

Experimental Protocol: Synthesis via Diazotization-
Iodination
Causality: This two-stage, one-pot protocol is chosen for its efficiency and reliance on well-

understood reaction mechanisms. Cooling the initial diazotization reaction to 0°C is critical to

prevent the premature decomposition of the unstable diazonium salt. The subsequent slow

addition to a potassium iodide solution ensures a controlled release of nitrogen gas and

minimizes side reactions.

Diazonium Salt Formation:
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Suspend 1 equivalent of 4-chloro-1H-indazol-5-amine in an aqueous solution of

hydrochloric acid (e.g., 6N HCl) at 0°C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise,

maintaining the internal temperature below 5°C.

Stir the resulting mixture for an additional 30 minutes at 0°C to ensure complete formation

of the diazonium salt. The reaction is self-validating as the disappearance of the starting

amine can be monitored by Thin Layer Chromatography (TLC).

Iodide Displacement:

In a separate flask, prepare a solution of potassium iodide (3 equivalents) in water.

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution.

Vigorous gas evolution (N₂) will be observed.

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until gas

evolution ceases.[8]

Work-up and Extraction:

Extract the reaction mixture with an organic solvent such as ethyl acetate (3x volumes).

Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate

solution to quench any remaining iodine, followed by a brine wash.[8]

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure to yield the crude product.

Purification:

Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl

acetate in hexane as the eluent, to isolate the pure 4-chloro-5-iodo-1H-indazole.

Workflow Diagram: Synthesis and Purification
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Synthesis

Work-up & Purification

1. Dissolve 4-chloro-1H-indazol-5-amine
in HCl at 0°C

2. Add NaNO2 solution dropwise
(Diazotization)

Maintain T < 5°C

3. Add diazonium salt solution
to KI solution (Iodination)

Slow addition

4. Extract with Ethyl Acetate

Reaction Complete

5. Wash with Na2S2O3 & Brine

6. Dry, Filter, Concentrate

7. Purify via Column Chromatography

Pure 4-chloro-5-iodo-1H-indazole

Purity Check by NMR

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 4-chloro-5-iodo-1H-indazole.
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Structural Elucidation and Quality Control
Unequivocal structural confirmation and purity assessment are non-negotiable in drug

development. Spectroscopic techniques are the cornerstone of this process.[9] For a molecule

like 4-chloro-5-iodo-1H-indazole, Nuclear Magnetic Resonance (NMR) spectroscopy is

particularly powerful for confirming the substitution pattern and distinguishing it from potential

regioisomeric impurities.[6]

Spectroscopic Characterization Protocol
Trustworthiness: This multi-pronged analytical approach ensures the identity and purity of the

final compound. ¹H and ¹³C NMR confirm the core structure and substitution, while mass

spectrometry provides definitive molecular weight verification. Each technique cross-validates

the others.

Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[9]

NMR Spectroscopy:

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[9]

Expected ¹H NMR (DMSO-d₆): Look for a broad singlet for the N-H proton (typically >13

ppm), and distinct aromatic protons. The relative positions will be influenced by the

electron-withdrawing effects of the chloro and iodo substituents.

Expected ¹³C NMR (DMSO-d₆): Expect seven distinct carbon signals. The carbons bearing

the iodine (C5) and chlorine (C4) will be shifted significantly; the C-I signal will appear far

upfield (typically 80-90 ppm) while the C-Cl signal will be downfield.[8]

Mass Spectrometry (MS):

Analyze the sample using Electrospray Ionization (ESI) or a similar soft ionization

technique.

Confirm the presence of the molecular ion peak [M+H]⁺ corresponding to the calculated

molecular weight (278.48). The characteristic isotopic pattern for one chlorine atom (M and
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M+2 in a ~3:1 ratio) should be observable.

Quality Control Workflow Diagram

Purified Solid

¹H and ¹³C NMR Spectroscopy

Mass Spectrometry

HPLC/UPLC Analysis

Meets Specification?

Released for UseYes

Repurify or Reject

No

Click to download full resolution via product page

Caption: A multi-technique workflow for quality control and batch release.

Applications in Medicinal Chemistry
The true value of 4-chloro-5-iodo-1H-indazole lies in its role as a versatile synthetic

intermediate. The indazole scaffold itself is a "privileged structure" in medicinal chemistry,

appearing in numerous biologically active compounds, including anti-inflammatory and anti-

cancer agents.[1][2][10]

The chloro and iodo substituents on this specific molecule are not merely passive decorations;

they are functional handles for advanced synthetic transformations, primarily palladium-

catalyzed cross-coupling reactions.

Iodine as a Coupling Handle: The carbon-iodine bond is significantly more reactive than the

carbon-chlorine bond in palladium-catalyzed reactions. This allows for selective

functionalization at the 5-position. Reactions like Suzuki (boronic acids), Sonogashira

(terminal alkynes), Buchwald-Hartwig (amines), and Stille (organostannanes) couplings can

be performed chemoselectively at the C5-iodo position.

Chlorine as a Secondary Handle: After modification at the 5-position, the less reactive 4-

chloro group can be targeted for a second coupling reaction under more forcing conditions,

enabling the synthesis of highly complex, tri-substituted indazole derivatives.
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This differential reactivity is a powerful tool for building molecular diversity from a single,

common intermediate.

Logical Pathway: From Building Block to Drug
Candidate
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Selective C5 Functionalization
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Caption: Synthetic diversification strategy using 4-chloro-5-iodo-1H-indazole.
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Safety, Handling, and Storage
As with all halogenated aromatic compounds, appropriate safety measures must be observed.

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment

(PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of

dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend

storage at room temperature[4], while others suggest -20°C for long-term stability.[5] It is

prudent to store it protected from light.

Conclusion
4-Chloro-5-iodo-1H-indazole is more than a chemical with a defined molecular weight; it is a

strategically designed tool for modern drug discovery. Its well-defined physicochemical

properties, accessible synthesis, and, most importantly, the differential reactivity of its two

halogen atoms provide medicinal chemists with a reliable and versatile platform for the rapid

generation of novel and complex molecular entities. A thorough understanding of the principles

outlined in this guide enables researchers to fully leverage the synthetic potential of this

valuable building block in the quest for next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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